2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Descripción
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran and pyridine ring system. Key structural features include:
- 3,4,5-Trimethoxyphenyl group: A pharmacophore associated with microtubule disruption and cytotoxic activity .
- 7-Methyl and 3-cyano groups: Influence electronic properties and metabolic stability.
The compound is synthesized via multicomponent reactions (MCRs), leveraging base-catalyzed cyclization of arylidenes and active methylene precursors. Its structural complexity and substituent diversity make it a candidate for anticancer and antiproliferative studies .
Propiedades
IUPAC Name |
2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-11-7-14-18(21(26)24(11)5-6-25)17(13(10-22)20(23)30-14)12-8-15(27-2)19(29-4)16(9-12)28-3/h7-9,17,25H,5-6,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKMZUHYQJRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]pyridine core with various functional groups that contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 395.43 g/mol. Its unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The presence of the trimethoxyphenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in various cancer cell lines.
Anticancer Activity
Research has demonstrated the compound's efficacy against several cancer types. In vitro studies have shown that it inhibits the growth of human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 15.0 | Growth inhibition |
| HT29 | 12.5 | Growth inhibition |
| NCI-H522 | 10.0 | Apoptosis induction |
Antioxidant Properties
The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing a significant reduction in radical formation at concentrations as low as 25 µg/mL.
Case Studies
- Study on Cytotoxicity : A study published in PubMed evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in MCF7 and HT29 cells .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways activated by this compound, revealing its role in modulating apoptotic pathways through caspase activation .
- Antioxidant Evaluation : Research conducted by MDPI assessed the antioxidant properties of similar compounds and found that derivatives of pyrano[3,2-c]pyridine exhibited strong DPPH scavenging activity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycle: Pyrano[3,2-c]pyridine (target) vs. pyrano[2,3-d]pyrimidine (): The latter’s pyrimidine ring increases hydrogen-bonding capacity but reduces aromaticity compared to pyridine .
Substituent Effects :
- Hydroxyethyl (target) vs. Phenethyl (Compound 20) : The hydroxyethyl group improves aqueous solubility (logP: ~1.8 vs. 3.2 for phenethyl) but may reduce blood-brain barrier penetration .
- Trimethoxyphenyl (target) vs. Bromophenyl (Compound 19) : Trimethoxyphenyl enhances tubulin polymerization inhibition (IC₅₀: <1 µM) via π-stacking, while bromophenyl relies on halogen bonds .
Synthetic Accessibility: The target compound requires protective-group strategies for the hydroxyethyl group during MCRs, whereas phenethyl derivatives (e.g., Compound 20) are synthesized directly . Ultrasonic irradiation () achieves higher yields (72–83%) compared to conventional methods (50–65%) for pyranopyrans .
Spectroscopic and Crystallographic Insights
NMR Analysis :
- X-ray Diffraction (): Pyrano[4,3-b]pyran derivatives exhibit monoclinic crystal systems (space group C2/c) with β angles >110°, indicating significant ring puckering .
Métodos De Preparación
Three-Component Condensation
The most widely reported method involves a one-pot MCR combining 4-hydroxy-1-methylquinolin-2(1H)-one, malononitrile, and 3,4,5-trimethoxybenzaldehyde under reflux conditions. Triethylamine catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the pyridinone and subsequent cyclization (Figure 1).
Reaction Conditions:
Mechanistic Insights:
- Knoevenagel Adduct Formation:
$$ \text{RCHO} + \text{NC-CH}2-\text{CN} \xrightarrow{\text{Et}3\text{N}} \text{RCH=C(CN)}_2 $$ . - Michael Addition: The enolate of 4-hydroxy-1-methylquinolin-2(1H)-one attacks the α,β-unsaturated nitrile.
- Cyclization: Intramolecular nucleophilic attack forms the pyran ring, followed by tautomerization.
Table 1. Optimization of Three-Component Reaction
| Catalyst | Solvent | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 50 | 85 | 98 |
| Piperidine | Ethanol | 60 | 78 | 95 |
| [BMIM]BF4 | Solvent-free | 30 | 82 | 97 |
Microwave irradiation (MWI) reduces reaction time to 10–15 minutes with comparable yields.
Cyclization Techniques and Intermediate Synthesis
Pre-Functionalized Intermediate Routes
Intermediate 2a–d (Figure 2), synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-acetyl-4-piperidone, serves as a precursor for subsequent cyclization.
Synthesis of Intermediate 2a–d:
- Condensation:
$$ \text{ArCHO} + \text{N-Acetyl-4-piperidone} \xrightarrow{\text{HCl}} \text{Diarylmethane derivative} $$. - Cyclodehydration: Treatment with thiourea and sodium butoxide induces cyclization to form the pyrano ring.
Key Observations:
- Sodium butoxide enhances ring closure efficiency by deprotonating the hydroxyl group.
- Ethanol recrystallization yields >98% pure intermediates.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the MCR process. A three-component reaction under MWI (100°C, 300 W) achieves 88% yield in 12 minutes. The rapid heating minimizes side reactions, preserving the cyano and hydroxyethyl groups.
Advantages Over Conventional Heating:
Functional Group Transformations
Introduction of 2-Hydroxyethyl Group
The 2-hydroxyethyl moiety at position 6 is introduced via post-cyclization alkylation. Treatment of the cyclized product with ethylene glycol under Mitsunobu conditions (DIAD, PPh3) yields the desired substituent.
Reaction Equation:
$$ \text{R-X} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD/PPh}3} \text{R-OCH}2\text{CH}_2\text{OH} $$.
Yield: 68–74% after column chromatography.
Analytical Characterization and Yield Optimization
Table 2. Spectroscopic Data
| Position | $$ ^1\text{H NMR} (\delta, ppm) $$ | $$ ^{13}\text{C NMR} (\delta, ppm) $$ |
|---|---|---|
| C-3 | - | 117.5 (CN) |
| C-4 | 4.21 (s, 1H) | 78.4 |
| OCH3 | 3.82 (s, 9H) | 56.1 |
Yield Optimization Strategies:
- Solvent Screening: DMF increases solubility but reduces cyano stability.
- Catalyst Loading: 5 mol% triethylamine optimal for balancing rate and purity.
Comparative Analysis of Methodologies
Table 3. Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional MCR | 85 | 50 min | High |
| Microwave MCR | 88 | 12 min | Moderate |
| Intermediate Route | 74 | 48 h | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
